1-Oxa-4,8-diazaspiro[5.5]undecan-5-one
Overview
Description
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one is a chemical compound with the molecular formula C8H14N2O2. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one can be synthesized through several methods, including cyclization reactions and the use of specific reagents. One common approach involves the cyclization of linear precursors under acidic or basic conditions to form the spirocyclic structure. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale synthesis using reactors designed for high efficiency and safety. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its role as a ligand for certain receptors. In medicine, it is being explored for its therapeutic properties, such as its potential use in drug development. In industry, it is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Oxa-4,8-diazaspiro[5.5]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
1-Oxa-4,8-diazaspiro[5.5]undecan-5-one is similar to other spiro compounds, such as 1-oxa-4,9-diazaspiro[5.5]undecan-3-one and 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one. These compounds share the spirocyclic structure but differ in their substituents and functional groups The uniqueness of 1-Oxa-4,8-diazaspiro[5
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. As research continues, the full extent of its capabilities and applications may become even more apparent.
Properties
IUPAC Name |
1-oxa-4,8-diazaspiro[5.5]undecan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(12-5-4-10-7)2-1-3-9-6-8/h9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUBMFVUZKQTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C(=O)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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